N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of chloro, trifluoromethyl, and methylsulfonyl groups, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2-chloro-5-(trifluoromethyl)aniline, which is then reacted with various reagents to introduce the desired functional groups. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and protein modifications.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)aniline
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide stands out due to its combination of chloro, trifluoromethyl, and methylsulfonyl groups, which confer unique reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical properties, such as selective binding to molecular targets or resistance to degradation.
: Sigma-Aldrich : JSTAGE : DrugBank : NIST Chemistry WebBook
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3F3N2O3S/c1-28(26,27)24(14-7-10(17)3-5-12(14)19)8-15(25)23-13-6-9(16(20,21)22)2-4-11(13)18/h2-7H,8H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFHTWJNFDAUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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